molecular formula C16H14N2O2 B5506800 2-ethyl-3-(3-hydroxyphenyl)-4(3H)-quinazolinone

2-ethyl-3-(3-hydroxyphenyl)-4(3H)-quinazolinone

Cat. No.: B5506800
M. Wt: 266.29 g/mol
InChI Key: MIFPOJOSJGCOCN-UHFFFAOYSA-N
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Description

2-Ethyl-3-(3-hydroxyphenyl)-4(3H)-quinazolinone (CAS 361983-73-5) is an off-white to white solid quinazolinone derivative with a molecular formula of C16H14N2O2 and a molecular weight of 266.30 g/mol . This compound is supplied as a solid and should be stored sealed in a dry environment at room temperature (20-22 °C) . Predicted physicochemical properties include a boiling point of 481.4±47.0 °C at 760 Torr and a density of 1.24±0.1 g/cm³ at 20 °C . Quinazolinone derivatives are recognized as privileged structures in medicinal chemistry due to their wide range of biological activities . The core quinazolinone scaffold is associated with significant biological activities, including documented cytotoxic effects on various human cancer cell lines such as prostate cancer (PC3), breast adenocarcinoma (MCF-7), and colon adenocarcinoma (HT-29) . The specific research applications and detailed mechanism of action for this particular derivative require further investigation by the research community. This product is intended For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic use, nor for human consumption. Researchers should handle this material with appropriate safety precautions, consulting the relevant safety data sheet prior to use.

Properties

IUPAC Name

2-ethyl-3-(3-hydroxyphenyl)quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2/c1-2-15-17-14-9-4-3-8-13(14)16(20)18(15)11-6-5-7-12(19)10-11/h3-10,19H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIFPOJOSJGCOCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=CC=CC=C2C(=O)N1C3=CC(=CC=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-3-(3-hydroxyphenyl)-4(3H)-quinazolinone typically involves the condensation of anthranilic acid derivatives with appropriate aldehydes or ketones, followed by cyclization. One common method involves the reaction of 2-ethyl-anthranilic acid with 3-hydroxybenzaldehyde in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then subjected to cyclization to form the quinazolinone ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, can enhance the yield and purity of the compound. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-ethyl-3-(3-hydroxyphenyl)-4(3H)-quinazolinone undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

    Reduction: The carbonyl group in the quinazolinone ring can be reduced to form a dihydroquinazolinone.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic or basic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Dihydroquinazolinone derivatives.

    Substitution: Halogenated or nitrated quinazolinone derivatives.

Scientific Research Applications

Biological Applications

Antimicrobial Activity:
Research indicates that compounds within the quinazolinone class, including 2-ethyl-3-(3-hydroxyphenyl)-4(3H)-quinazolinone, exhibit antibacterial properties. In silico screening has identified this compound as having activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA). The compound's mechanism involves binding to penicillin-binding proteins, which are crucial for bacterial cell wall synthesis .

Anticancer Potential:
Studies have shown that quinazolinones can inhibit various cancer cell lines. The presence of the hydroxyphenyl group may enhance interactions with biological macromolecules, potentially leading to apoptosis in cancer cells. Further research is being conducted to evaluate its efficacy and mechanism of action against different cancer types .

Anti-inflammatory Properties:
The compound has also been investigated for its anti-inflammatory effects. Its ability to inhibit certain enzymes involved in inflammatory pathways positions it as a candidate for developing new anti-inflammatory drugs .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of quinazolinones. Variations in substituents on the quinazolinone core can significantly influence their pharmacological properties:

Substituent Effect on Activity
Hydroxy group on phenyl ringEnhances binding affinity to target proteins
Ethyl group at position 2Affects lipophilicity and bioavailability
Variations at ring positionsAlter antibacterial potency and selectivity

Research has shown that specific modifications can lead to improved efficacy against bacterial strains while minimizing toxicity .

Industrial Applications

Beyond biological applications, this compound serves as a building block in synthetic organic chemistry. It is utilized in:

  • The development of novel materials.
  • The synthesis of dyes and pigments due to its unique chemical structure.
  • As a precursor for more complex heterocyclic compounds that may have additional therapeutic applications .

Case Studies

Several case studies have highlighted the effectiveness of quinazolinones in clinical settings:

  • Mouse Peritonitis Model:
    In vivo studies using mouse models have demonstrated that certain derivatives of quinazolinones exhibit significant antibacterial activity against MRSA, showcasing their potential as novel antibiotics .
  • Anticancer Studies:
    A series of analogs were tested against various cancer cell lines, revealing that modifications to the hydroxyphenyl group can enhance cytotoxicity while reducing side effects .

Mechanism of Action

The mechanism of action of 2-ethyl-3-(3-hydroxyphenyl)-4(3H)-quinazolinone involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyphenyl group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the quinazolinone core can interact with nucleic acids, affecting gene expression and cellular processes. The exact pathways and molecular targets depend on the specific biological context and the type of activity being studied.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The biological and chemical profiles of quinazolinones are highly dependent on substitutions at positions 2 and 3. Below is a comparative analysis of key analogs:

Compound Name Substituents (Position 2/3) Key Biological Activities Potency/IC₅₀ (where reported) References
Target Compound 2-Ethyl / 3-(3-hydroxyphenyl) Antioxidant, COX-2 inhibition Not reported
2-Ferrocenyl-4(3H)-quinazolinone 2-Ferrocenyl / 3-H Electrochemical activity, ligand potential Redox potential: +0.45 V
7-Cl-3-(triazolylpropyl)-quinazolinone 7-Cl / 3-(triazolylpropyl) Antifungal (vs. Candida, Aspergillus) MIC₉₀: 0.5–2 μg/mL
6-Bromo-2-methyl-3-pyrimidinyl derivative 2-Methyl / 3-pyrimidinyl Antiviral (weak anti-HIV) CC₅₀: 0.424 μg/mL
2-Dibromomethyl-3-p-methylphenyl 2-Dibromomethyl / 3-p-methylphenyl Antibacterial, synthetic intermediate Purity ≥95%
Phenolic derivatives (e.g., 5h, 5j, 5k) 2-Variable / 3-hydroxyphenyl Antioxidant (ABTS⁺, DPPH scavenging) ~70–85% inhibition at 100 μM
Anti-Inflammatory Activity
  • The target compound’s 3-hydroxyphenyl group aligns with COX-2 inhibitory motifs observed in other 2,3-disubstituted quinazolinones. For example, 2-phenyl-3-benzothiazol-2-yl derivatives demonstrated 40–60% anti-inflammatory activity in carrageenan-induced edema models .
  • Halogenated analogs (e.g., 6-iodo-2-methyl derivatives) showed reduced inflammation in hyperlipidemic rats, though mechanisms differ .
Antioxidant Capacity
  • The 3-hydroxyphenyl group in the target compound is critical for radical scavenging, similar to phenolic derivatives 5h, 5j, and 5k, which outperformed reference antioxidants in ABTS⁺ and DPPH assays .
Antifungal and Antimicrobial Activity
  • Azole-containing derivatives (e.g., UR-9825) exhibited superior antifungal activity (MIC₉₀: 0.5 μg/mL) compared to fluconazole, attributed to halogenation and triazole moieties .
Enzyme Inhibition
  • Sulfonamide-containing quinazolinones showed nanomolar inhibition of human carbonic anhydrase (hCA) isoforms . The target compound’s hydroxyl group may limit hCA binding but enhance COX-2 selectivity.

Physicochemical and Pharmacokinetic Properties

  • Metabolic Stability: The 3-hydroxyphenyl group may undergo glucuronidation, similar to 2-methyl-3-o-tolyl-4(3H)-quinazolinone metabolites observed in rabbits .
  • Electrochemical Behavior : Ferrocenyl analogs exhibit reversible one-electron oxidation (+0.45 V), a feature absent in the target compound .

Biological Activity

2-Ethyl-3-(3-hydroxyphenyl)-4(3H)-quinazolinone is a compound of interest due to its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The quinazolinone scaffold is recognized for its pharmacological potential, making it a subject of extensive research.

The biological activity of this compound can be attributed to its structural features that allow it to interact with various molecular targets. The hydroxyphenyl group facilitates hydrogen bonding with enzyme active sites, potentially inhibiting their activity. The quinazolinone core can also interact with nucleic acids, influencing gene expression and cellular processes.

Anticancer Activity

Research has demonstrated significant anticancer properties of quinazolinone derivatives, including this compound. In vitro studies have shown that this compound exhibits cytotoxic effects against several cancer cell lines:

  • Melanoma (SK-MEL-2)
  • Ovarian cancer (IGROV1)
  • Renal cancer (TK-10)
  • Prostate cancer (PC-3)
  • Breast cancer (MCF7)
  • Colon cancer (HT29)

The effectiveness was evaluated using the MTT assay, with some derivatives showing IC50 values lower than 10 μM against these cell lines, indicating strong cytotoxicity .

Antimicrobial Activity

The antimicrobial potential of this compound has been assessed against various bacterial and fungal strains. While some derivatives exhibited modest antibacterial activity against Gram-positive and Gram-negative bacteria, the overall effectiveness varied significantly among different compounds. Notably, compounds derived from the quinazolinone structure demonstrated a broad spectrum of activity against both bacteria and fungi .

Anti-inflammatory Activity

Quinazolinones are also recognized for their anti-inflammatory properties. Studies indicate that these compounds can inhibit pro-inflammatory cytokines and pathways, contributing to their therapeutic potential in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of quinazolinones. Modifications at various positions on the quinazolinone ring can enhance potency and selectivity. For instance, the introduction of different substituents on the phenyl ring or alterations in the ethyl group have been shown to significantly impact the anticancer efficacy and antimicrobial activity .

Case Studies

  • Antitumor Efficacy : A study evaluated a series of quinazolinone derivatives for their antitumor effects, revealing that specific modifications led to enhanced cytotoxicity against prostate and breast cancer cell lines compared to standard treatments like 5-fluorouracil .
  • Antibacterial Screening : In silico screening identified several quinazolinone derivatives with promising antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). These compounds were further tested in vivo using mouse models, demonstrating effective survival rates when administered intravenously .

Summary Table of Biological Activities

Activity TypeCell Lines/StrainsIC50/Activity Level
Anticancer SK-MEL-2, IGROV1, TK-10, PC-3, MCF7IC50 < 10 μM for several derivatives
Antimicrobial Various bacterial strainsModest activity
Anti-inflammatory Cytokine inhibitionSignificant reduction observed

Q & A

Q. What are the common synthetic routes for 2-ethyl-3-(3-hydroxyphenyl)-4(3H)-quinazolinone and its derivatives?

The synthesis typically involves cyclocondensation of anthranilic acid derivatives with primary amines or isocyanates under reflux conditions. For example, triethyl orthobenzoate has been used to synthesize quinazolinones via reaction with 3-(2-aminobenzamido) intermediates . Alternative methods include alkylation of 4(3H)-quinazolinone precursors with ethyl chloroacetate or similar reagents in the presence of K₂CO₃, yielding 3-substituted derivatives . Optimization of solvent systems (e.g., THF or acetone) is critical for controlling reaction pathways and product purity .

Q. How are quinazolinone derivatives characterized structurally?

Structural confirmation relies on elemental analysis, UV-Vis, IR, and NMR spectroscopy. Single-crystal X-ray diffraction is employed to resolve molecular conformation and hydrogen-bonding patterns, such as intramolecular N–H⋯O interactions observed in derivatives like 2-(4-fluoroanilino)-3-(2-hydroxyethyl)quinazolin-4(3H)-one . Disorder in solvent molecules or counterions may require refinement using crystallographic software (e.g., SHELX) .

Q. What pharmacological activities are associated with 4(3H)-quinazolinones?

Core activities include anti-inflammatory, antimicrobial, anticonvulsant, and analgesic effects. For instance, 3-substituted benzothiazole derivatives exhibit COX-2 inhibition (IC₅₀ values comparable to indomethacin) and reduced ulcerogenic activity . Antimicrobial screening against Gram-positive/-negative bacteria and fungi is typically performed via disc diffusion or broth dilution assays .

Advanced Research Questions

Q. How do structural modifications at the 3-position influence biological activity?

Substituents at the 3-position modulate hydrophobicity and target affinity. Halogenation (e.g., 7-Cl) enhances antifungal activity by improving membrane penetration, as seen in UR-9825 derivatives . Conversely, bulky groups like substituted benzothiazoles improve COX-2 selectivity, reducing gastrointestinal toxicity . Computational docking studies and logP measurements are recommended to rationalize SAR trends .

Q. What experimental models reconcile contradictions between in vitro and in vivo efficacy?

Discrepancies arise from pharmacokinetic factors, such as species-dependent half-lives. For example, UR-9825 showed poor murine candidosis efficacy (t₁/₂ = 1 h) but high activity in rats (t₁/₂ = 6 h) due to metabolic stability differences . Advanced models like immunocompromised rat aspergillosis or rabbit systemic infections better predict clinical outcomes . Pharmacokinetic profiling (e.g., AUC, Cmax) and metabolite identification are essential for translation .

Q. How is COX-1/COX-2 selectivity evaluated in quinazolinone derivatives?

In vitro assays using purified COX-1 (ovine) and COX-2 (human recombinant) enzymes measure prostaglandin inhibition via ELISA or colorimetric methods. Compounds like 3-(4-methoxybenzothiazol-2-yl) derivatives show >10-fold selectivity for COX-2, validated by ulcerogenic indices in rodent models . Dose-response curves (50 mg/kg, oral/i.p.) are compared to reference standards (e.g., indomethacin) .

Q. What strategies mitigate toxicity in quinazolinone-based therapeutics?

Substituent engineering reduces off-target effects. For example, 3-indazolyl derivatives with phenyl groups at C2 demonstrate lower cytotoxicity than methyl/ethyl analogs . Chronic toxicity studies (e.g., 28-day rat trials at 100 mg/kg bid) assess hepatic/renal safety, while Ames tests evaluate mutagenicity .

Q. How do crystallographic data inform structure-based drug design?

Q. Table 1. Key Pharmacological Data for Selected Derivatives

CompoundActivity (IC₅₀/ED₅₀)Model SystemReference
UR-9825 (7-Cl derivative)Antifungal: 0.12 µg/mLMurine candidosis
3e (benzothiazole)COX-2 inhibition: 0.8 µMHuman recombinant
3-(2-hydroxyethyl) derivativeAnalgesic: 65% inhibitionRat tail-flick test

Q. Table 2. Synthetic Optimization Parameters

Reaction ComponentOptimal ConditionsYield ImprovementReference
SolventTHF > acetone > DMF+20% purity
Alkylating agentEthyl chloroacetate86% yield
CatalystK₂CO₃ (2 eq)Reduced byproducts

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